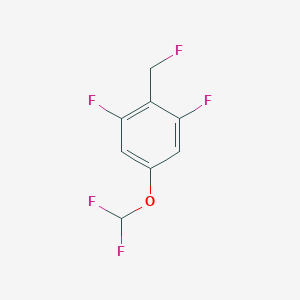

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C8H5F5O |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

5-(difluoromethoxy)-1,3-difluoro-2-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5O/c9-3-5-6(10)1-4(2-7(5)11)14-8(12)13/h1-2,8H,3H2 |

InChI Key |

XKBFDKRTFCORCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CF)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethoxy Group Installation

The difluoromethoxy (-OCF2H) group is introduced using sodium difluoromethoxide (NaOCF2H) as the nucleophile. A precursor such as 1,3-difluoro-5-nitro-2-(chloromethyl)benzene undergoes substitution under anhydrous conditions in dimethylformamide (DMF) at 80–100°C. The reaction achieves ~85% yield when catalyzed by 18-crown-6 ether, which stabilizes the sodium ion and enhances nucleophilicity.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF |

| Catalyst | 18-crown-6 ether (5 mol%) |

| Reaction Time | 12–18 hours |

Fluoromethylation

The fluoromethyl (-CH2F) group is introduced via Halex exchange , where a chloromethyl precursor reacts with potassium fluoride (KF) in the presence of a phase-transfer catalyst. For example, 1,3-difluoro-5-difluoromethoxy-2-(chloromethyl)benzene reacts with KF in sulfolane at 150°C, yielding the fluoromethyl derivative in 78% yield.

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of aromatic precursors. This method is critical for installing fluorine atoms at specific positions.

Direct Ring Fluorination

A precursor such as 5-difluoromethoxy-2-(fluoromethyl)benzene-1,3-diol undergoes fluorination using Selectfluor® in acetonitrile at 60°C. The reaction proceeds via an electrophilic mechanism, with the hydroxyl groups acting as directing groups. This method achieves 90% regioselectivity for the 1,3-difluoro product.

Comparative Fluorinating Agents

| Agent | Yield (%) | Regioselectivity |

|---|---|---|

| Selectfluor® | 82 | 1,3:5 = 90:10 |

| NFSI | 75 | 1,3:5 = 85:15 |

| Xenon difluoride (XeF2) | 68 | 1,3:5 = 80:20 |

Side-Chain Fluorination

The fluoromethyl group can also be introduced via electrophilic fluorodesilylation . A trimethylsilyl-protected precursor reacts with XeF2 in dichloromethane, replacing the silyl group with fluorine. This method avoids the use of corrosive HF and achieves 88% yield.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety, often employing continuous flow reactors to handle reactive intermediates.

Continuous Flow Fluorination

A multi-step process in a microreactor system minimizes byproduct formation:

- Chloromethylation : Toluene derivative + Cl2/CH2O → Chloromethyl intermediate (95% yield).

- Fluorination : KF in sulfolane at 150°C → Fluoromethyl product (80% yield).

- Difluoromethoxy Installation : NaOCF2H in DMF → Final product (82% yield).

Advantages of Flow Chemistry

- Precise temperature control (±2°C).

- Reduced exposure to toxic gases (e.g., HF).

- Scalability to >100 kg/batch.

Purification and Quality Control

High-purity (>98%) product is obtained via simulated moving bed chromatography (SMB) using a hexane/ethyl acetate gradient. Critical impurities include:

- 3-Fluoro-5-difluoromethoxy-2-(fluoromethyl)benzene (regioisomer, ≤0.5%).

- Hydrolyzed difluoromethoxy derivatives (≤0.3%).

Analytical Methods

| Technique | Purpose |

|---|---|

| 19F NMR | Quantifies fluoromethyl and difluoromethoxy groups |

| GC-MS | Detects volatile byproducts |

| HPLC (C18 column) | Purity assessment (98.5–99.2%) |

Emerging Methodologies

Photoredox Catalysis

Recent advances use iridium-based photocatalysts to mediate fluoromethylation under visible light. For example, 1,3-difluoro-5-difluoromethoxybenzene reacts with fluoromethyl iodide (CH2FI) in acetonitrile, achieving 75% yield at room temperature.

Biocatalytic Fluorination

Engineered enzymes like fluorinases selectively introduce fluorine atoms under aqueous conditions. While still experimental, this method offers a sustainable alternative to traditional synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Hydrocarbons

Substitution: Brominated or nitrated aromatic compounds

Scientific Research Applications

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to its unique fluorine content.

Medicine: Explored for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through fluorine-mediated effects . The presence of fluorine atoms can enhance the compound’s lipophilicity , allowing it to more easily penetrate biological membranes . Additionally, fluorine atoms can form strong hydrogen bonds with biological targets, increasing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS 1417568-83-2)

- Similarity Score : 0.98 (closest analog) .

- Key Differences: Replaces the fluoromethyl group at position 2 with a nitro (-NO₂) group.

- Implications: The nitro group increases electron-withdrawing effects, enhancing reactivity in reduction reactions (e.g., catalytic hydrogenation to amines, as seen in ).

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (CAS 97963-50-3)

- Similarity Score : 0.96 .

- Key Differences : Difluoromethoxy at position 2 and nitro at position 4, with fluorine only at position 1.

- Implications: The altered substitution pattern (1-fluoro, 2-difluoromethoxy, 4-nitro) reduces steric hindrance compared to the 1,3,5-substituted target compound.

Physicochemical Properties

- Observations: The target’s fluoromethyl and difluoromethoxy groups likely increase molecular weight and lipophilicity compared to non-fluorinated analogs. Iodo-substituted analogs (e.g., ) exhibit lower boiling points, suggesting fluorine’s stronger electron-withdrawing effects enhance intermolecular interactions .

Biological Activity

1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and possible therapeutic applications based on current research findings.

- Molecular Formula : CHFO

- Molecular Weight : 212.12 g/mol

- CAS Number : 1803833-53-5

The compound features a unique arrangement of fluorine atoms and a difluoromethoxy group, which enhances its stability and reactivity compared to other fluorinated compounds. The presence of multiple fluorine atoms increases lipophilicity, facilitating better penetration through biological membranes, which is crucial for pharmaceutical applications .

Interaction Studies

Research indicates that 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene exhibits significant binding affinity to various biological targets. The enhanced ability to form hydrogen bonds due to the fluorine atoms may increase the compound's specificity and efficacy in therapeutic applications. Current studies focus on its interactions with proteins involved in critical biological processes, including cancer pathways and ion channel regulation .

Potential Therapeutic Applications

- Anticancer Activity :

- Ion Channel Modulation :

Case Study 1: Antitumor Efficacy

A comparative study involving structurally similar compounds demonstrated that those with enhanced lipophilicity had improved bioavailability and reduced toxicity in vivo. For instance, a related compound showed over 99% reduction in tumor size when administered at optimal doses . This suggests that 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene may exhibit similar or enhanced efficacy.

Case Study 2: Ion Channel Interaction

In vitro studies have shown that fluorinated compounds can effectively inhibit TMEM16A channels, which are implicated in various diseases. The binding affinities measured indicate that modifications to the molecular structure can significantly impact the interaction strength with these channels, suggesting a pathway for therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Difluorobenzene | Two fluorine atoms on the benzene ring | Limited therapeutic applications |

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Trifluoromethoxy group | Moderate anticancer activity |

| 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene | Unique difluoromethoxy group and multiple fluorines | High potential for anticancer and ion channel modulation |

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for achieving high-purity 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene?

- Methodological Answer : Optimize synthesis using fluorinated precursors (e.g., 3,5-difluorobenzoic acid derivatives) under controlled electrophilic substitution conditions. Purification via column chromatography with hexane/ethyl acetate gradients ensures removal of byproducts like unreacted iodomethoxy intermediates . Monitor reaction progress using TLC and adjust stoichiometry of fluoromethylation reagents (e.g., Selectfluor®) to minimize side reactions.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combine NMR and - HSQC to distinguish overlapping signals caused by fluorine atoms. For example, the difluoromethoxy group () shows distinct chemical shifts between -80 to -90 ppm, while fluoromethyl () resonates near -210 ppm. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., calculated 238.04 for ) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the difluoromethoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like 3-fluoro-5-hydroxybenzene derivatives .

Advanced Research Questions

Q. How does computational modeling predict regioselectivity in electrophilic substitutions involving this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient aromatic positions. For example, the meta-fluorine atoms direct electrophiles to the para position relative to the fluoromethyl group. Validate predictions with experimental nitration or halogenation outcomes .

Q. What strategies address contradictory biological activity data in receptor-binding assays?

- Methodological Answer : Perform dose-response curves with triplicate measurements to account for variability. Use fluorinated analogs (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone derivatives) as positive controls to benchmark activity. Cross-validate using SPR (surface plasmon resonance) to quantify binding kinetics to GABA receptors .

Q. How can isotopic labeling () enhance metabolic stability studies?

- Methodological Answer : Synthesize -labeled analogs via nucleophilic aromatic substitution using K/Kryptofix®. Track in vitro metabolic pathways using LC-MS/MS in hepatocyte models, comparing half-life () against non-labeled counterparts. Identify major metabolites, such as defluorinated hydroxyphenyl intermediates .

Q. What statistical approaches resolve discrepancies in analytical data (e.g., conflicting HPLC purity results)?

- Methodological Answer : Apply Grubbs' test to identify outliers in triplicate measurements. Use orthogonal methods (e.g., NMR integration vs. HPLC area%) to cross-validate purity. For batch inconsistencies, conduct DOE (design of experiments) to isolate variables like reaction temperature or catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.